(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is a chiral compound with a molecular formula of C14H15NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the product. For example, the compound can be synthesized via the reduction of the corresponding ketone using a chiral reducing agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically require stringent control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine .
Scientific Research Applications
(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-1-phenylethanol: Similar in structure but lacks the amino group.
1-Phenoxy-2-propanol: Contains a propanol group instead of an ethan-1-ol group.
2-Amino-1-phenylethanol: Similar but lacks the phenoxy group.
Uniqueness
(s)-2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2/t13-/m1/s1 |
InChI Key |
GMWXKRFUQMLGJC-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[C@@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(CO)N |
Origin of Product |
United States |
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